molecular formula C16H22ClNO3 B4178800 2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B4178800
M. Wt: 311.80 g/mol
InChI Key: UEDJKPXUJSTALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dimethyl substitution on the aromatic ring, and a tetrahydrofuran moiety attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkyl halide to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with a suitable amine, such as tetrahydro-2-furanylmethylamine, under amidation conditions to form the final propanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the tetrahydrofuran moiety.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The chlorinated aromatic ring may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide could have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-chloro-3,5-dimethylphenoxy)ethanol
  • N-(tetrahydro-2-furanylmethyl)acetamide

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-10-7-14(8-11(2)15(10)17)21-12(3)16(19)18-9-13-5-4-6-20-13/h7-8,12-13H,4-6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJKPXUJSTALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.